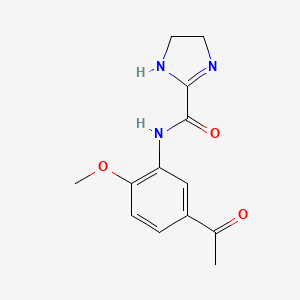
N-(5-acetyl-2-methoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-acetyl-2-methoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide, also known as AMAC, is a synthetic compound that has shown promising results in scientific research. It belongs to the class of imidazole-2-carboxamide derivatives and has been found to have potential pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of N-(5-acetyl-2-methoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide is not fully understood. However, it has been suggested that it may work by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. N-(5-acetyl-2-methoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
N-(5-acetyl-2-methoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide has been shown to have a range of biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, and to inhibit the proliferation of cancer cells. In addition, it has been shown to improve insulin sensitivity and to reduce blood glucose levels in diabetic animals. N-(5-acetyl-2-methoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide has also been shown to protect against oxidative stress and to improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-acetyl-2-methoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It is also stable and can be stored for long periods of time. However, there are also some limitations to its use. For example, it has low solubility in water, which can make it difficult to administer in certain experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on N-(5-acetyl-2-methoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide. One area of interest is its potential use as an anti-aging agent. N-(5-acetyl-2-methoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide has been shown to have antioxidant and anti-inflammatory properties, which are thought to be important factors in aging. Further research is needed to determine whether N-(5-acetyl-2-methoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide can slow down the aging process and improve healthspan. Another area of interest is its potential use as a treatment for cardiovascular diseases. N-(5-acetyl-2-methoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide has been shown to have cardioprotective effects in animal models of heart disease. Further research is needed to determine whether these effects can be translated to humans. Finally, there is interest in exploring the potential of N-(5-acetyl-2-methoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. N-(5-acetyl-2-methoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide has been shown to have neuroprotective effects and to improve cognitive function in animal models of these diseases. Further research is needed to determine whether N-(5-acetyl-2-methoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide can be used to treat these conditions in humans.
Conclusion
In conclusion, N-(5-acetyl-2-methoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide is a synthetic compound that has shown promising results in scientific research. It has been found to have anti-inflammatory, anti-tumor, and anti-diabetic activities, as well as neuroprotective effects and potential use as an anti-aging agent and treatment for cardiovascular and neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and to explore its potential therapeutic uses.
Métodos De Síntesis
The synthesis of N-(5-acetyl-2-methoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide involves the reaction of 2-methoxy-5-nitrobenzoic acid with acetic anhydride to form 5-acetyl-2-methoxybenzoic acid. This intermediate is then reacted with ethylenediamine to form the final product, N-(5-acetyl-2-methoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide. The reaction is carried out under reflux conditions and yields a white crystalline solid with a melting point of 195-197°C.
Aplicaciones Científicas De Investigación
N-(5-acetyl-2-methoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide has been extensively studied for its potential pharmacological properties. It has been found to have anti-inflammatory, anti-tumor, and anti-diabetic activities. In addition, it has been shown to have neuroprotective effects and to improve cognitive function. N-(5-acetyl-2-methoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide has also been studied for its potential use as an anti-aging agent and as a treatment for cardiovascular diseases.
Propiedades
IUPAC Name |
N-(5-acetyl-2-methoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-8(17)9-3-4-11(19-2)10(7-9)16-13(18)12-14-5-6-15-12/h3-4,7H,5-6H2,1-2H3,(H,14,15)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIAHFBCFIJLRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)NC(=O)C2=NCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyrazine](/img/structure/B2627849.png)
![N-[6-(2,3-Dihydro-1-benzofuran-5-yl)pyridin-2-yl]prop-2-enamide](/img/structure/B2627852.png)
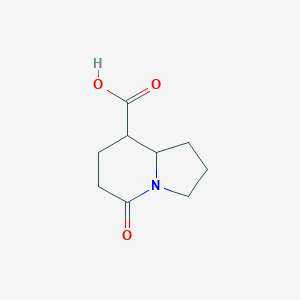
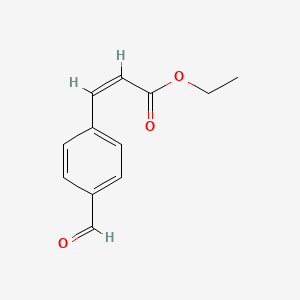

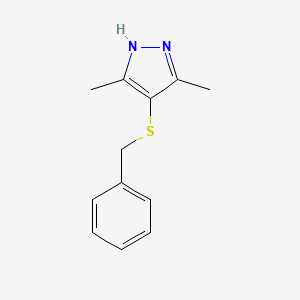
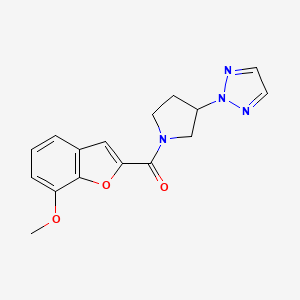
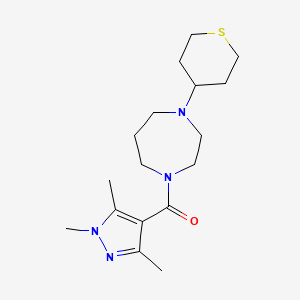
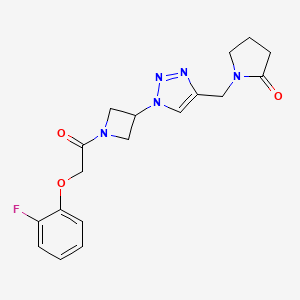


![3-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(2-phenylethyl)urea](/img/structure/B2627868.png)
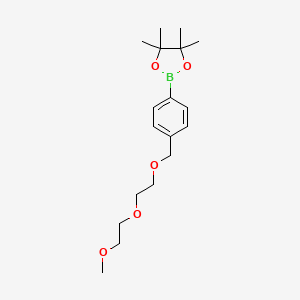
![3-(2-ethoxyphenyl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2627870.png)